Product packaging for Dialuminium chloride pentahydroxide(Cat. No.:CAS No. 12042-91-0)

Dialuminium chloride pentahydroxide

Cat. No.: B1588746
CAS No.: 12042-91-0
M. Wt: 179.49 g/mol
InChI Key: KMZVLRWDRFTSPT-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Polymeric Aluminum Coagulant Research

The development of polymeric aluminum coagulants like Dialuminium (B1238714) Chloride Pentahydroxide marks a significant evolution from the use of traditional aluminum salts. Research into these more complex aluminum compounds began in the late 1960s, aiming to create more efficient and effective coagulants. aierfuke.comaierfuke.com

The journey of polyaluminum chloride (PAC) began as a technological advancement over conventional aluminum salts. aierfuke.com An important milestone occurred in Japan during the late 1960s with a proposed process to produce active aluminum hydroxide (B78521) from industrial-grade aluminum hydroxide, which was then dissolved in hydrochloric acid. aierfuke.comaierfuke.com By the 1980s, the production of PAC, often through a pressurized and heated reaction of aluminum hydroxide and hydrochloric acid, became more widespread. aierfuke.comaierfuke.com

Early production methods sometimes used waste materials like aluminum ash, which resulted in a product often called alkaline aluminum chloride due to its appearance. aierfuke.comaierfuke.com Over time, scientific understanding deepened, recognizing these compounds as an intermediate state between aluminum trichloride (B1173362) and aluminum hydroxide, leading to the term "basic aluminum chloride." aierfuke.com This evolution led to the creation of coagulants with superior performance compared to traditional options like aluminum sulfate (B86663), including faster floc formation and better solubility. chemicalbook.comchembk.com

Significance in Advanced Chemical and Material Science Disciplines

While widely known for its role in water purification, Dialuminium Chloride Pentahydroxide and related polyaluminum chlorides (PACs) are significant in several advanced scientific disciplines. unitedchemicalcn.comepa.govchemtradeasia.in Their unique polymeric structures and chemical properties make them valuable in catalysis and material science.

In the field of catalysis, PACs are used to create novel nanocatalysts. For instance, research has shown that combining polymeric aluminum chloride with silica (B1680970) gel under mechanical grinding conditions can produce a new composite catalyst (PAC–silica gel). nih.gov This process forms an Al-O-Si active center, which has demonstrated high performance in the one-pot synthesis of organic compounds like xanthene and pyrimidinone. nih.gov The mechanical grinding not only facilitates the self-assembly of the new composite material but also drives the catalytic reaction. nih.gov

The study of the different aluminum species within PAC solutions is a key area of materials science research. These species are generally categorized as monomeric (Alₐ), medium polymeric (Alₑ), and colloidal or solid species (Al꜀). nih.gov The distribution and transformation of these species are crucial as they determine the material's effectiveness in specific applications. nih.gov For example, research has demonstrated that the fraction of polymeric and colloidal species is directly correlated with the effective removal of contaminants like arsenate. nih.gov This detailed characterization allows for the engineering of PAC products with specific functionalities.

Scope and Objectives of Current Research Endeavors on Polymeric Aluminum Hydroxychlorides

Contemporary research on polymeric aluminum hydroxychlorides is focused on enhancing their performance, expanding their applications, and improving their environmental footprint. Key objectives include synthesizing more efficient products, understanding their fundamental chemical mechanisms, and developing novel applications.

A primary goal is the development of enhanced PAC formulations that are more efficient, requiring lower quantities while delivering superior performance. cognateinsights.com This includes the synthesis of high-concentration PAC and achieving precise control over the distribution of aluminum species to optimize performance for specific tasks. nih.gov For example, studies aim to increase the proportion of the most effective aluminum polymers, such as the Al₁₃ polycation, which is known for its stability and efficiency in colloid destabilization. nih.gov

Another significant research avenue is the development of "green" and sustainable manufacturing processes. This includes synthesizing PAC from waste materials, such as scrap aluminum foil, to create cost-effective and eco-friendly coagulants. mdpi.com

Furthermore, current studies delve into the complex reaction mechanisms of these polymers. Researchers are investigating floc properties, including their formation, breakage, and re-growth, to optimize coagulation processes in various conditions. researchgate.net Understanding how different aluminum species interact with natural organic matter and influence phenomena like membrane fouling is critical for improving their application in water treatment and other fields. nih.govresearchgate.net The creation of novel composite materials for catalysis and other advanced applications also remains an active and promising area of research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al2ClH10O5 B1588746 Dialuminium chloride pentahydroxide CAS No. 12042-91-0

Properties

InChI

InChI=1S/2Al.ClH.5H2O/h;;1H;5*1H2/q;+1;;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZVLRWDRFTSPT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.[Al].[Al]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Al2ClH10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12042-91-0
Record name Aluminum chlorohydrate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dialuminium chloride pentahydroxide
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Advanced Synthesis and Preparation Methodologies

Fundamental Synthetic Routes for Polymeric Aluminum Hydroxychlorides

The synthesis of polymeric aluminum hydroxychlorides, including Dialuminium (B1238714) chloride pentahydroxide, can be achieved through several primary pathways. The selection of raw materials is a critical factor that influences the process and the quality of the final product.

A prevalent and commercially significant method for synthesizing polyaluminum chlorides involves the reaction of aluminum hydroxide (B78521) (Al(OH)₃) with hydrochloric acid (HCl) . This process allows for the production of high-purity PAC because aluminum hydroxide is available in a highly pure form google.com. The synthesis involves the controlled, partial acidification of aluminum hydroxide, where the hydroxyl groups are systematically replaced by chloride ions, leading to the formation of various polymeric aluminum species ywputai.com.

The general chemical reaction can be represented as: 2Al(OH)₃ + Cl⁻ → Al₂(OH)₅Cl + OH⁻

The reaction is typically carried out in an aqueous solution at elevated temperatures, ranging from 80°C to 120°C, to dissolve the aluminum hydroxide, which is only soluble in hydrochloric acid above 80°C google.com. In some processes, the reaction is conducted at temperatures up to 180°C under steam pressure of 1-8.0 kgf/cm² to enhance efficiency google.com. The resulting product is an aqueous solution of basic aluminum chloride google.com.

An alternative and often more cost-effective approach utilizes aluminum metal or various aluminum-containing industrial byproducts and minerals as the primary raw material. This method is adaptable, making use of materials such as:

Metallic Aluminum: This includes waste materials like aluminum foil, aluminum cable waste, and aluminum factory slag mdpi.comulm.ac.idvnu.edu.vn. The process typically involves dissolving the aluminum source in hydrochloric acid to form aluminum chloride (AlCl₃), which then undergoes polymerization through the addition of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) mdpi.comulm.ac.idulm.ac.id.

Aluminum-Rich Minerals: Raw materials such as bauxite (B576324), kaolin, and coal gangue can also be used vocal.mediagoogle.com. These minerals are typically roasted and then reacted with hydrochloric acid to extract the aluminum and initiate the polymerization process vocal.media. For instance, a process using aluminum-containing waste residue involves reacting it with HCl at 90 to 120°C, followed by the addition of calcium aluminate powder to adjust the composition google.com.

While these methods are economical, the purity of the final product is contingent on the quality and composition of the initial waste or mineral material .

Influence of Reaction Parameters on Compound Formation and Polymerization Degree

The formation of Dialuminium chloride pentahydroxide and its degree of polymerization are highly sensitive to several key reaction parameters. Precise control over these variables is essential for producing a stable product with the desired distribution of polymeric aluminum species, which dictates its performance.

The stoichiometry of the reactants, particularly the ratio of hydroxyl ions to aluminum ions (OH/Al molar ratio), is a critical parameter known as basicity. Basicity directly influences the species of polyaluminum chloride formed. The synthesis of high-concentration PAC with specific properties is achievable, with total aluminum concentrations (Al(T)) reaching up to 2.1 mol/L and basicity (B) values of 2.1 nih.gov.

Research has shown that for any given total aluminum concentration, there exists an optimal basicity value at which the content of the most effective polymeric species, Alb, is maximized nih.govresearchgate.net. As the total aluminum concentration (AlT) increases, both the optimal basicity value and the maximum achievable Alb content tend to decrease nih.gov. This relationship is crucial for tailoring the synthesis process to produce PAC with a high proportion of the desired polymeric species.

Table 1: Influence of Total Aluminum Concentration (AlT) on Optimal Basicity and Alb Content This table is illustrative, based on described research findings nih.govresearchgate.net.

Total Aluminum Concentration (AlT)Optimal Basicity (B value)Highest Alb ContentPredominant Reaction Product
LowHigherHigherAlb (if B < Optimal B)
HighLowerLowerAlc (if B > Optimal B)

Reaction temperature significantly affects the kinetics of PAC synthesis. Elevated temperatures are generally employed to increase the reaction rate and achieve higher basicity products . Different synthesis procedures utilize a range of temperatures:

65-75°C: Used for the hydrolysis of aluminum foil in HCl and subsequent polymerization mdpi.com.

70°C: Applied in the synthesis of PAC from aluminum factory waste vnu.edu.vn.

90-120°C: A common range for reacting aluminum-containing residues with hydrochloric acid google.com.

Up to 180°C: Utilized in some processes involving aluminum hydroxide and HCl under pressure to enhance reaction efficiency google.com.

The application of overpressure is a technique used to carry out the reaction at temperatures above the boiling point of the mixture at atmospheric pressure, further accelerating the synthesis googleapis.com.

The regulation of pH is fundamental to controlling the hydrolysis and subsequent polymerization of aluminum ions. The synthesis process often involves a precise pH adjustment to stimulate the formation of the desired poly-nuclear species. For example, in the synthesis from aluminum waste, the pH may be adjusted to 5 with NaOH to initiate PAC formation vnu.edu.vn, or to a pH of 9 in other protocols mdpi.com.

The hydrolysis of aluminum ions in water is a complex process that leads to the formation of various monomeric and polymeric species. The distribution of these species is highly pH-dependent iwaponline.com. While the synthesis itself requires strict pH control, the resulting PAC products are effective over a broad pH range, typically between 5.0 and 8.5 ywputai.com. This wide operational range is a key advantage of PAC coagulants. Controlling the hydrolysis process is essential, as it directly impacts the charge neutralization and sweep coagulation performance of the final product nih.gov.

Novel Synthesis Techniques and Process Intensification

The production of this compound, a specific form of polyaluminium chloride (PAC), has evolved from conventional batch processes to more sophisticated methodologies. These advanced techniques focus on process intensification—achieving greater efficiency, control, and product quality in a smaller footprint. Innovations in synthesis aim to precisely control the distribution of polymeric aluminum species, particularly the highly effective Al₁₃ Keggin-type polycation, which is crucial for the compound's performance in its applications.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers a promising route for producing aluminum-based compounds with controlled crystallinity and morphology. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel known as an autoclave. The advantages of hydrothermal methods include the formation of highly pure and crystalline products at relatively low temperatures, avoiding the need for high-temperature calcination steps. icsoba.orgmdpi.com

Research into the hydrothermal hydrolysis of aluminum chloride solutions has demonstrated the ability to selectively produce specific aluminum oxyhydroxides, such as boehmite (γ-AlOOH) and bayerite (α-Al(OH)₃), which are precursors and related phases to polyaluminium chlorides. icsoba.org Key parameters such as temperature, pressure, reaction time, and the presence of additives like urea are manipulated to direct the synthesis towards the desired product phase and particle morphology. icsoba.org For instance, studies have shown that boehmite can be precipitated from aluminum chloride solutions at temperatures above 200°C, with the yield increasing with temperature. icsoba.org The self-hydrolysis of aluminum chloride hexahydrate in the solid phase under hydrothermal conditions can also lead to the formation of bayerite and aluminum oxychlorides. icsoba.org

The ability to control these parameters allows for the targeted synthesis of specific polyaluminium chloride species. The enclosed hydrothermal system enables precise temperature and pressure control, influencing the hydrolysis and polymerization reactions that form the core poly-aluminum structures.

Table 1: Parameters Influencing Hydrothermal Synthesis of Aluminum Oxyhydroxides
ParameterEffect on SynthesisTypical Conditions/Observations
TemperatureInfluences reaction kinetics and the crystalline phase of the product. Higher temperatures generally increase the rate of hydrolysis.443 K to 513 K (170°C to 240°C). icsoba.org Effective boehmite precipitation occurs above 200°C.
PressureMaintains the aqueous phase at elevated temperatures and can influence reaction equilibria.1.6 to 2.4 MPa. icsoba.org
Residence TimeAffects the extent of reaction and the growth and morphology of crystals.Variable, influencing the degree of conversion to the final product.
Precursors/AdditivesThe choice of aluminum salt (e.g., AlCl₃·6H₂O) and the use of additives (e.g., urea) can direct the reaction to form specific products like boehmite. icsoba.orgAluminum chloride hexahydrate, urea. icsoba.org

Sol-Gel and Precipitation Methods for Controlled Morphology

Sol-gel and precipitation methods are wet-chemical techniques widely used for synthesizing materials with controlled morphology and particle size. These methods are particularly relevant for producing this compound due to the critical link between the compound's physical form and its efficacy.

Sol-Gel Synthesis: The sol-gel process involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. For polyaluminium chloride, this typically starts with the hydrolysis of an aluminum precursor, such as aluminum chloride, in an aqueous solution. ijsr.net A base, like sodium hydroxide, is added under controlled conditions to initiate condensation and polymerization, forming a sol of polynuclear aluminum species. ijsr.net As the reaction progresses, these particles link together to form a continuous network that encompasses the remaining liquid, resulting in a gel. Subsequent drying and heat treatment of the gel can produce the final powder product. ijsr.net This method is advantageous for creating high-purity, homogeneous materials at relatively low temperatures and allows for the synthesis of nanoparticles. ijsr.netresearchgate.net

Precipitation Methods: Precipitation is a cornerstone technique where a solid product is formed from a liquid solution. In the synthesis of polyaluminium chlorides, this is achieved by the controlled partial hydrolysis of an aluminum chloride solution through the addition of a base. The morphology and composition of the precipitate are highly dependent on several key parameters. researchgate.netscribd.com

Key parameters influencing precipitation include:

Basicity (OH/Al molar ratio): This is a critical factor that determines the degree of polymerization and the distribution of different Al species. nih.gov Higher basicity generally leads to a higher content of polymeric species. researchgate.net There is often an optimal basicity value to maximize the content of the desired Alᵦ (Al₁₃) species. nih.govresearchgate.net

Rate of Base Addition: A slow, controlled addition of the base is crucial. researchgate.netresearchgate.net Rapid, localized increases in pH can lead to the premature formation of insoluble aluminum hydroxide (Al(OH)₃), whereas a slow rate allows for the systematic formation of the desired polynuclear species. researchgate.net

Mixing Intensity: Vigorous mixing is essential to ensure a homogeneous distribution of the base and prevent localized high pH zones, which favors the production of stable polymeric species over precipitates. researchgate.netscribd.com

Temperature and Aging: Reaction temperature affects the rates of hydrolysis and polymerization. An aging step, where the solution is held for a period after initial reaction, can also influence the final distribution of aluminum species. researchgate.netscribd.com

By carefully controlling these variables, precipitation methods can be tailored to produce this compound with a high concentration of specific polymeric species and a controlled particle morphology.

Table 2: Key Parameters in Precipitation Synthesis of Polyaluminium Chloride
ParameterInfluence on Product Morphology and Speciation
Basicity (OH/Al ratio)Governs the types and distribution of Al polymers (e.g., Al₁₃). Optimal ratios exist for maximizing desired species. nih.govresearchgate.net
Base Addition RateSlow rates prevent localized precipitation of Al(OH)₃ and favor the formation of polynuclear species. researchgate.net
Mixing IntensityHigh intensity ensures rapid dispersion of reactants, promoting uniform polymerization. researchgate.netscribd.com
TemperatureAffects reaction kinetics; excessively high temperatures can negatively impact floc formation.
AgingAllows for the equilibration and stabilization of polymeric species after initial synthesis. researchgate.netscribd.com

Advanced Reactor Design for Enhanced Production

The design of the reactor is fundamental to the efficiency, consistency, and scalability of this compound production. The synthesis process is highly corrosive, involving hydrochloric acid, and can be abrasive due to the presence of solid aluminum hydroxide. researchgate.netgmmpfaudler.com This necessitates specialized reactor materials and designs.

Glass-Lined Reactors: Due to the highly corrosive nature of the reactants, glass-lined steel reactors are the industry standard for PAC production. researchgate.netgmmpfaudler.com The glass lining provides excellent corrosion resistance to hydrochloric acid, while the steel exterior provides the necessary structural strength for reactions that may be conducted under pressure and at high temperatures. gmmpfaudler.comdedietrich.com Some manufacturers offer specialized abrasion-resistant glass formulations to better withstand the abrasive effects of alumina raw materials. gmmpfaudler.com These reactors are often equipped with optimized agitators, such as impellers with special geometry, to ensure effective mixing of the solid and liquid phases. dedietrich.com

Continuous Flow Reactors: A significant advancement in process intensification is the shift from traditional batch manufacturing to continuous flow production. yuncangchemical.com In a continuous flow reactor, reactants are continuously fed into the system, and the product is continuously withdrawn. yuncangchemical.com This approach offers several advantages over batch processing:

Improved Consistency: Precise control over reaction parameters like temperature, pressure, and residence time leads to a more consistent product quality. yuncangchemical.com

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions.

Process Intensification: Continuous reactors are typically smaller than batch reactors for the same production capacity, leading to a reduced footprint.

Energy Efficiency: This method can lead to reduced energy consumption and minimized waste generation. yuncangchemical.com

A patent describes a continuous production method where a slurry of the solid aluminum source and water is reacted with hydrochloric acid in a reactor designed to maintain turbulent flow, enhancing mass transfer and reaction rates. google.com

Membrane Reactors: A novel and advanced approach involves the use of membrane reactors to synthesize PAC with a very high content of the most effective Al₁₃ species. nih.gov In this design, the base solution (e.g., NaOH) is forced to permeate slowly through the micropores of an ultrafiltration membrane into the aluminum chloride solution. nih.gov This technique limits the size of the base droplets to the nanoscale, dramatically increasing the contact interface between the reactants and promoting the formation of the Al(OH)₄⁻ precursor to Al₁₃, while minimizing the formation of undesirable precipitates. nih.gov This method has been reported to produce PAC with an Al₁₃ content of approximately 80%. nih.gov

Complex Solution Chemistry and Speciation Dynamics

Hydrolytic Polymerization Mechanisms of Aluminum Species

The hydrolysis of the hydrated aluminum ion, [Al(H₂O)₆]³⁺, is the initial step in a cascade of reactions that can lead to the formation of a diverse array of monomeric, polymeric, and eventually solid-phase aluminum species. wikipedia.orgillinois.edu The process begins with the formation of simple monomeric hydroxo-aluminum complexes. As the pH of the solution increases, these monomers undergo polymerization, where they link together through olation (formation of Al-OH-Al bridges) and oxolation (formation of Al-O-Al bridges).

Two primary models have been proposed to describe the polymerization pathways:

The "Core-links" model: This model suggests a continuous process of polymerization where smaller aluminum polymers gradually link together to form larger, more complex structures. illinois.eduresearchgate.net The transformation of these polynuclear species follows a progression from linear shapes to planar and then to three-dimensional conformations as hydrolysis proceeds. illinois.edu This model is often considered to describe the kinetic aspects of polymerization, where the rate of base addition influences the evolution of different hydrolytic polymeric species. researchgate.net

The "Cage-like" or "Keggin" model: This model posits the formation of specific, highly stable polymeric cations, most notably the tridecameric aluminum species, [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (commonly referred to as Al₁₃). illinois.eduresearchgate.net The formation of these cage-like structures is favored under specific conditions, such as slower rates of base addition. researchgate.netillinois.edu

Identification and Characterization of Polymeric Aluminum Cations in Solution

The complex mixture of aluminum species in partially hydrolyzed solutions has been investigated using various analytical techniques, including ²⁷Al Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS). ciac.jl.cn These methods have enabled the identification and characterization of a range of polymeric aluminum cations.

Keggin-Type [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ (Al₁₃) and Related Structures

The most well-characterized and significant polymeric aluminum cation is the Keggin-type [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺, or Al₁₃. sci-hub.stciac.jl.cn This polycation possesses a unique structure consisting of a central tetrahedron of AlO₄ surrounded by 12 interconnected AlO₆ octahedra. sci-hub.strsc.org This structure is highly stable in aqueous solutions and is noted for its high positive charge. sci-hub.stciac.jl.cn

Several isomers of the Al₁₃ Keggin structure exist, designated as α, β, γ, δ, and ε, which differ in the rotational arrangement of the trimeric aluminum-hydroxide caps. rug.nl The ε-Al₁₃ isomer is considered the most thermodynamically favored. rug.nl The structure of these isomers has been confirmed through techniques like single-crystal X-ray diffraction and ²⁷Al NMR. rsc.orgrsc.org For instance, the ε-Al₁₃ isomer has been crystallized in a glycol-chelated form, revealing a molecular structure of [AlO₄Al₁₂(OH)₁₂(OC₂H₄OH)₁₂]Cl₇·H₂O. rsc.orgrug.nl The Al₁₃ cation is known to be a significant species in polyaluminum chloride solutions, particularly those with high basicity. sci-hub.st

Other Polymeric Species (e.g., monomers, dimers, trimers, hexamers, Al₃₀) and Their Equilibrium Constants

In addition to the prominent Al₁₃ polycation, a variety of other aluminum species exist in equilibrium in solution. These range from simple monomers to larger polymers.

Monomeric and Small Polymeric Species: At lower pH values and lower degrees of hydrolysis, monomeric species such as [Al(OH)]²⁺ and [Al(OH)₂]⁺ are present. bohrium.com As conditions change, these can polymerize to form dimers like [Al₂(OH)₂]⁴⁺ and trimers such as [Al₃(OH)₄]⁵⁺. sci-hub.stresearchgate.net The formation of these smaller polymers represents the initial stages of the hydrolytic polymerization process. researchgate.net

Larger Polymeric Species: Under certain conditions, even larger polycations can form. One such species is the Al₃₀ polycation, which, like Al₁₃, is recognized for its high positive charge and stability. ciac.jl.cn The conversion of Al₁₃ to Al₃₀ can be influenced by the presence of aluminum monomers. ciac.jl.cn Other intermediate polymeric species, such as hexamers and those containing up to 21 aluminum atoms, have also been identified, particularly as transient species during the polymerization process. researchgate.net

The equilibrium between these various species is complex and dynamic. The table below presents some of the common aluminum species and their reported formation constants, which quantify their stability in solution.

SpeciesFormulaLog K
Monomer[Al(OH)]²⁺-5.0
Monomer[Al(OH)₂]⁺-10.1
Monomer[Al(OH)₃]⁰-16.4
Monomer[Al(OH)₄]⁻-23.5
Dimer[Al₂(OH)₂]⁴⁺-7.7
Trimer[Al₃(OH)₄]⁵⁺-13.9
Keggin-type[Al₁₃O₄(OH)₂₄]⁷⁺-104.5

Note: The equilibrium constants (Log K) are indicative and can vary depending on the specific experimental conditions such as ionic strength and temperature.

Factors Influencing Speciation Distribution and Stability

The distribution and stability of the various aluminum species in a dialuminium (B1238714) chloride pentahydroxide solution are not static but are profoundly influenced by several key environmental factors.

Effects of pH and Ionic Strength

pH: The pH of the solution is arguably the most critical factor governing aluminum speciation. researchgate.netnih.gov As the pH increases from acidic conditions, the hydrolysis of [Al(H₂O)₆]³⁺ is promoted, leading to the sequential formation of monomeric and then polymeric hydroxo-aluminum species. wikipedia.orgresearchgate.net

At low pH (around 4.0), monomeric and dimeric aluminum species are the predominant forms. researchgate.net

As the pH rises to around 4.8-5.0, these smaller species polymerize into small and medium-sized polymers (Al₃-Al₁₀). researchgate.net

Further increases in pH can lead to the formation of larger polymers (Al₁₁-Al₂₁). researchgate.net

However, at even higher pH values (e.g., above 5.8), these larger, often metastable, polymers can decompose back into smaller species before ultimately precipitating as amorphous aluminum hydroxide (B78521), Al(OH)₃, typically around pH 6.4. researchgate.net The Keggin Al₁₃ structure is known to be less stable at higher pH, where it can hydrolyze to form bayerite (α-Al(OH)₃). sci-hub.st

Ionic Strength: The ionic strength of the solution also plays a role in the speciation of aluminum. While the effect can be complex, changes in ionic strength can influence the activity coefficients of the various ions in solution, thereby shifting the equilibria between different aluminum species. osti.govnih.gov For instance, studies on the solubility of aluminum hydroxides have been conducted in controlled ionic strength media to better understand these effects. bohrium.comosti.gov

Impact of Anionic Ligands (e.g., Chloride, Sulfate (B86663), Phosphate (B84403), Citrate)

The presence of various anionic ligands in the solution can significantly impact the hydrolysis and polymerization of aluminum by forming complexes with the aluminum cations. capes.gov.br This complexation can compete with hydrolysis and alter the distribution of aluminum species. capes.gov.br

Sulfate (SO₄²⁻): Sulfate ions are known to interact strongly with aluminum species. The presence of sulfate can influence the formation and stability of polymeric aluminum cations. nih.gov For example, the dominant form of aluminum in waters impacted by acid mine drainage, which are often high in sulfate, is AlSO₄⁺. nih.gov The interaction of sulfate with aluminum polycations can also facilitate their crystallization. rsc.org

Phosphate (PO₄³⁻): Phosphate can have a notable effect on aluminum speciation, particularly at pH values below 7.5. nih.gov In this range, the concentration of soluble aluminum can be inversely proportional to the phosphate concentration, suggesting the formation of aluminum-phosphate precipitates or complexes that reduce the amount of soluble aluminum. nih.gov

Citrate (B86180): Organic ligands like citrate can also form strong complexes with aluminum, influencing its speciation. The nature and strength of these interactions depend on the specific ligand and the solution conditions. The study of such interactions is crucial for understanding the behavior of aluminum in various environmental and biological systems.

Temperature-Dependent Speciation Transitions

Temperature plays a critical role in the speciation of polyaluminum chloride (PAC) solutions, including those containing Dialuminium chloride pentahydroxide. Thermal treatment can alter the distribution and structure of the aluminum species present, impacting the compound's performance. researchgate.net

Detailed studies have quantified the impact of temperature on the removal of specific contaminants. For example, the efficiency of PAC in removing nonsettleable suspended solids (NSS-kaolin) was observed to improve as the temperature rose from 15°C to 35°C, but then declined as the temperature was further increased to 55°C. mdpi.com The removal of dissolved organic compounds (DOC), however, remained stable in the 15°C to 35°C range before dropping sharply at higher temperatures. mdpi.com This suggests an optimal temperature range for maximizing the coagulation and flocculation efficacy, which is directly linked to the temperature-dependent speciation of the aluminum polymers. mdpi.comsinochemi.com

Advanced Structural Elucidation and Morphological Characterization

Spectroscopic Techniques for Structural Analysis of Polymeric Aluminum Hydroxychlorides

Spectroscopic methods are indispensable for probing the local atomic and molecular environments within polyaluminium chloride structures, providing detailed information on the various aluminium species present.

NMR spectroscopy is a powerful tool for identifying and quantifying the different aluminium species in PAC solutions. researchgate.net

²⁷Al NMR: This technique is particularly crucial for distinguishing the various aluminium polycations. atamanchemicals.com The most effective and well-known polymeric aluminium species, the Keggin-ion [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), is readily identified by a distinct and sharp resonance peak at approximately 62.5-63 ppm in the ²⁷Al NMR spectrum. atamanchemicals.comuni-muenchen.de This peak is diagnostic for the tetrahedrally coordinated aluminium atom at the center of the Keggin structure. uni-muenchen.de

In addition to the monomeric aluminium peak and the Al₁₃ peak, other polymeric species can be identified. For instance, the larger Al₃₀ polycation is observed as a broad peak near 71 ppm. uni-muenchen.de The relative abundance of these species, particularly Al₁₃, is a key indicator of the PAC's performance characteristics. nih.gov Studies have shown that PAC with a higher proportion of Al₁₃ exhibits greater efficacy. nih.gov

Aluminium SpeciesTypical ²⁷Al NMR Chemical Shift (ppm)Coordination Environment
Monomeric Al~0Octahedral [Al(H₂O)₆]³⁺
Al₁₃ (Keggin-ion)~62.51 Tetrahedral (AlO₄), 12 Octahedral (AlO₆)
Al₃₀~71Tetrahedral Al(O)₄ centers

This table summarizes typical chemical shifts for key aluminum species found in polyaluminium chloride solutions.

¹H NMR: Proton NMR provides complementary information about the hydroxide (B78521) and water components of the structure. In studies of amorphous aluminium hydroxides, ¹H MAS-NMR spectra can distinguish between free water molecules (resonating at ~5 ppm) and hydroxyl (OH) groups that are chemically bonded to aluminium atoms (~4.5 ppm). nih.govresearchgate.net The broadness of the hydroxyl peak suggests a wide distribution of hydrogen bond strengths within the amorphous structure, indicating a complex network of Al-OH subunits. nih.gov

Vibrational spectroscopy techniques like FTIR and Raman are used to identify functional groups and bonding arrangements within the PAC structure.

FTIR Spectroscopy: FTIR spectra of PAC reveal important information about its chemical structure. The presence of new chemical bonds beyond the basic Al-OH linkage can be detected when PAC is modified, indicating a chemical reaction rather than a simple physical mixing. nih.gov Key absorption bands provide evidence for the polymeric structure. Strong, wide bands between 3400 and 3600 cm⁻¹ are assigned to the O-H stretching vibrations of both absorbed water and the Al-OH groups. researchgate.net A band around 1630-1640 cm⁻¹ corresponds to the bending vibration of O-H. nih.govresearchgate.net Vibrations related to the core aluminium-oxygen structure, such as the asymmetric stretching of Al-O-Al bonds, are also observed. researchgate.net Specifically, a band near 618 cm⁻¹ has been attributed to the vibration of the Al-O bond of the central AlO₄ tetrahedron within the Keggin structure, further confirming its presence. researchgate.net

Wavenumber (cm⁻¹)Assignment
3547 - 3427O-H stretching (absorbed H₂O and Al-OH)
1639O-H bending
1080Asymmetric stretching of Al-O-Al
618Al-O vibration of central AlO₄ in Keggin structure

This table presents key FTIR absorption bands and their assignments for polyaluminium chloride.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to FTIR. While specific studies on PAC are less common, the principles applied to similar basic metal chlorides are relevant. Raman spectroscopy can effectively characterize minerals and corrosion products, distinguishing between different polymorphs based on variations in their vibrational spectra, particularly in the OH stretching and deformation regions. qut.edu.au This suggests its utility in identifying the specific phases and bonding environments within solid PAC products.

XAS and its subset, EXAFS, are powerful techniques for determining the local atomic structure around a specific element, even in amorphous or poorly crystalline materials. wikipedia.org These methods involve measuring the X-ray absorption coefficient of a material as a function of energy. wikipedia.org

For PAC, EXAFS could provide precise information on the local coordination environment of the aluminium atoms. The analysis of the fine structure in the absorption spectrum can yield data on interatomic distances (bond lengths) for Al-O and Al-Cl pairs, as well as the coordination number (the number of nearest neighbors) for the aluminium atoms. acs.org This technique is highly sensitive and element-specific, making it ideal for probing the fundamental building blocks of the poly-aluminium clusters. wikipedia.org While its application has been demonstrated for analyzing transient species in melting aluminum and for structural analysis of titanium-aluminum alloys, its potential for PAC lies in definitively characterizing the bond lengths and coordination of the core Al₁₃ and other polymeric units. acs.orgaps.org

Diffraction Methods for Crystalline and Amorphous Phases

X-ray diffraction methods are essential for distinguishing between ordered crystalline structures and disordered amorphous phases, providing insight into the long-range order and nanoscale morphology of PAC.

XRD analysis of PAC reveals that its structure is highly dependent on the preparation and drying conditions. Many preparations result in a material that is largely amorphous, showing broad, diffuse scattering patterns without sharp Bragg peaks. researchgate.net However, under certain conditions, a degree of crystallinity can be achieved.

A study on hydroxyl-aluminium chloride prepared by gentle drying at 40-50°C revealed a distinct XRD pattern characteristic of a crystalline material. niscpr.res.in This crystalline structure was found to be sensitive to heat; upon heating above 80°C, it transitioned to a less crystalline or amorphous state, indicating that coordinated water molecules are crucial in building the crystalline lattice. niscpr.res.in For PAC with high Al₁₃ content, a strong characteristic signal has been noted in the 2θ range of 5° to 25°. nih.gov

Crystallographic ParameterValue
Crystal SystemTriclinic
a9.1155 Å
b11.50 Å
c24.31 Å
α107.26°
β94.313°
γ105.517°

This table shows the unit cell parameters for crystalline hydroxyl-aluminium chloride obtained under mild drying conditions, as determined by XRD analysis. niscpr.res.in

SAXS is a technique used to analyze structural features on the nanoscale, typically from 1 to 100 nm. rigaku.com It measures the elastic scattering of X-rays at very small angles (typically 0.1 - 10°) to quantify nanoscale density differences in a sample. rigaku.com

Microscopic and Imaging Techniques for Particle and Aggregate Morphology

A suite of high-resolution microscopic techniques is employed to visualize and analyze the intricate structures of dialuminium (B1238714) chloride pentahydroxide and its aggregates. These methods allow for the characterization of particle size, shape, and surface features, as well as the elemental composition of the material.

Transmission Electron Microscopy (TEM) and its higher resolution counterpart, HRTEM, are powerful techniques for visualizing the morphology and crystal structure of nanoscale materials. For aluminum-based coagulants like polyaluminum chloride, TEM analysis can reveal the primary particle size and the nature of their aggregation.

HRTEM provides the capability to resolve the lattice structure of crystalline materials. For the Al₁₃ Keggin ion, which is a fundamental component of dialuminium chloride pentahydroxide, HRTEM could potentially visualize the ordered arrangement of aluminum and oxygen atoms within the cluster. Research on other crystalline nanoparticles has demonstrated the power of HRTEM in determining their crystal structure and identifying defects. ucf.edu

Table 1: Expected Morphological Features of this compound from TEM/HRTEM Analysis

FeatureExpected ObservationSignificance
Primary Particle Shape Quasi-sphericalInfluences packing density and surface area.
Primary Particle Size Nanometer scaleDirectly impacts reactivity and coagulation efficiency.
Aggregation State Forms larger, irregular aggregatesDetermines the floc structure in coagulation processes.
Crystallinity (HRTEM) Ordered lattice fringes within primary particlesConfirms the presence of crystalline Keggin-like structures.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of materials at a micro and nano-scale. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it also provides elemental composition analysis.

SEM studies on polyaluminum chloride (PAC), a compound closely related to this compound, have revealed valuable morphological information. For instance, spray-dried PAC particles have been observed to be spherical with diameters ranging from 50 to 100 micrometers, with each sphere being composed of many smaller particles. researchgate.net This hierarchical structure is crucial for its application as a coagulant. SEM has also been employed to study the morphology of aluminum-based coagulant flocs, providing insights into their formation and structure. nih.govmdpi.com

EDX analysis is instrumental in confirming the elemental composition of the material. For this compound, an EDX spectrum would be expected to show significant peaks for aluminum (Al), oxygen (O), and chlorine (Cl), confirming the identity of the compound. researchgate.netscience.govfrontiersin.orgresearchgate.net Elemental mapping with EDX can further reveal the distribution of these elements across the surface of the particles and their aggregates, ensuring homogeneity.

Table 2: Expected SEM-EDX Analysis Results for this compound

AnalysisExpected ResultSignificance
SEM Imaging Reveals surface texture, particle shape (e.g., spherical, irregular), and state of aggregation.Provides information on the macroscopic properties of the powder and its behavior in solution.
EDX Elemental Analysis Detection of Al, O, and Cl peaks.Confirms the chemical identity of the compound.
EDX Elemental Mapping Homogeneous distribution of Al, O, and Cl across the particle surface.Indicates uniform composition, which is important for consistent performance.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. It is particularly useful for characterizing the surface roughness and morphology of particles and thin films.

In the context of coagulants and flocculants, AFM has been used to study the morphology of flocs and the dynamics of coagulation processes in aqueous environments. nih.gov This technique can provide detailed information about the surface texture of this compound aggregates and how they interact with other particles in solution. AFM can be used to measure the roughness of polymer surfaces and characterize particle morphology with a resolution comparable to or even greater than electron microscopy techniques. researchgate.netanton-paar.comresearchgate.net

AFM studies on related materials, such as flocculants used in water treatment, have demonstrated its capability to visualize the nanoscale features of these materials. wur.nlyoutube.comnih.govirb.hr For this compound, AFM could be employed to quantify surface roughness parameters and visualize the fine details of the aggregated Keggin-like structures on a substrate.

Table 3: Anticipated Findings from AFM Analysis of this compound

ParameterExpected MeasurementImportance
Surface Topography 3D visualization of the particle and aggregate surfaces.Reveals fine surface features and the arrangement of primary particles.
Surface Roughness Quantitative measurement of root-mean-square (RMS) roughness.A key parameter influencing surface area and reactivity.
Particle Height and Volume Direct measurement of individual particle dimensions.Provides accurate size distribution data.

Mechanisms of Interaction and Surface Chemistry

Adsorption Mechanisms at Solid-Liquid Interfaces

The interaction between the hydrolyzed species of dialuminium (B1238714) chloride pentahydroxide and colloidal particles in an aqueous environment is multifaceted. The primary mechanisms driving the destabilization of colloids are charge neutralization, bridging effects, and surface complexation. nih.govresearchgate.net

Upon dissolution in water, dialuminium chloride pentahydroxide forms highly positively charged polynuclear aluminum species. nanyangchemical.comwatertreatmentagent.com A key species is the Keggin-type polycation, [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ (often abbreviated as Al₁₃), which is noted for its high cationic charge and stability over a range of pH values. nih.gov

Charge Neutralization: Most colloidal and suspended particles in natural waters possess a net negative surface charge, which creates repulsive forces that prevent aggregation and settling. mdpi.com The highly positive charge of the Al₁₃ polymers and other cationic aluminum species effectively neutralizes this negative surface charge. researchgate.netmdpi.com This process, known as charge neutralization, reduces the electrostatic repulsion between particles, allowing the attractive van der Waals forces to dominate and initiate particle aggregation. researchgate.net The efficiency of charge neutralization is a primary reason for the effectiveness of PAC compared to traditional coagulants like aluminum sulfate (B86663). wikipedia.org Studies have shown that flocs formed under the charge neutralization mechanism can be of lower strength but are capable of reforming completely after being broken by shear forces. nih.gov

Bridging Effects: In addition to charge neutralization, the long-chain polymeric nature of the hydrolyzed aluminum species facilitates a "bridging" mechanism. watertreatmentagent.comchembk.com These polymer chains can adsorb onto the surfaces of multiple colloidal particles simultaneously, creating physical links or "bridges" between them. nih.gov This action effectively pulls the particles together into larger aggregates, or flocs. The bridging effect is particularly significant in forming larger, more robust flocs that are more easily removed by sedimentation or filtration. nih.gov

Beyond electrostatic interactions, specific chemical reactions occur at the particle-water interface. Surface complexation is a critical mechanism where the hydrolyzed aluminum species form direct chemical bonds with functional groups on the surface of contaminants. usda.gov

This process often involves ligand exchange, where hydroxyl groups (–OH) on the surface of the aluminum polycations replace other ligands or water molecules present on the surface of the particle. usda.govresearchgate.net For example, carboxyl (–COOH) and hydroxyl (–OH) functional groups, which are common on the surface of natural organic matter (NOM) and mineral particles, can act as ligands, forming inner-sphere complexes with the aluminum species. researchgate.net This direct bonding is a stronger interaction than simple electrostatic attraction and is crucial for the removal of dissolved substances, not just suspended particles. capes.gov.br

The hydroxyl (OH⁻) and chloride (Cl⁻) ligands that constitute this compound play distinct and crucial roles in its function.

Hydroxyl Ligands (OH⁻): The hydroxyl groups are fundamental to the structure and reactivity of the coagulant. They are responsible for forming the polymeric chains and the polynuclear complexes (e.g., Al₁₃) through olation (formation of Al-OH-Al bridges). mdpi.com These hydroxyl groups also act as reactive sites for surface complexation and ligand exchange reactions at the contaminant surface, forming strong, stable bonds. usda.govamericanelements.com The basicity of the PAC, defined by the [OH]/[Al] molar ratio, determines the degree of polymerization and the distribution of aluminum species, thereby influencing the dominant coagulation mechanism. nih.gov

Interaction with Organic and Inorganic Contaminants

This compound and its resulting polycations are effective in removing a wide array of both organic and inorganic contaminants from water. chemicalbook.com

Interaction with Organic Contaminants: A primary target for removal is natural organic matter (NOM), such as humic and fulvic acids. These molecules are major precursors to disinfection by-products. The interaction mechanisms include charge neutralization of the negatively charged NOM molecules and surface complexation, where the functional groups of NOM bind directly to the aluminum polycations. capes.gov.bramericanelements.com Studies have shown that bound extracellular organic matter (bEOM) from algae, which contains aromatic, OH, and NH functional groups, interacts strongly with hydroxylated aluminum species through complexation and bridging by Al₁₃ polymers. americanelements.com In contrast, dissolved extracellular organic matter (dEOM) may interact more weakly or even inhibit coagulation. americanelements.com

Interaction with Inorganic Contaminants: The coagulant is also proficient at removing inorganic contaminants. This is achieved through several pathways:

Precipitation: It can react with anions like phosphate (B84403) to form insoluble aluminum phosphate precipitates.

Adsorption and Co-precipitation: Heavy metal ions can be removed by adsorbing onto the surface of the forming aluminum hydroxide (B78521) flocs and subsequently being removed from the solution as the flocs settle (co-precipitation). nanyangchemical.com The effectiveness of PAC for removing suspended solids is generally higher than for dissolved inorganic components, which are less affected by coagulation. mdpi.com However, certain ions, like sulfate, can significantly influence the performance of PAC by accelerating its hydrolysis and precipitation. nih.gov

Flocculation Kinetics and Floc Properties

The process of flocculation, where destabilized particles aggregate into larger flocs, is dynamic. The kinetics of this process and the resulting properties of the flocs are critical for efficient solid-liquid separation.

Once particles are destabilized by charge neutralization and bridging, their aggregation into flocs begins under controlled mixing conditions. The rate of floc growth is influenced by factors such as coagulant type, pH, and the intensity of mixing (velocity gradient). nih.gov Flocs formed by PAC are generally described as forming faster and being larger and denser compared to those from traditional coagulants. nih.govchemicalbook.com

However, flocs are subject to shear forces within a reactor or basin, which can cause them to break apart. The strength of a floc determines its resistance to this shear-induced breakup. Research indicates that the properties of flocs and their ability to regrow after breakage depend on the dominant coagulation mechanism. nih.gov

Flocs formed via charge neutralization are often weaker and more susceptible to breakage but exhibit a high capacity for complete regrowth once the shear force is reduced. nih.gov

Flocs formed in sweep coagulation (where particles are enmeshed in a large precipitate of aluminum hydroxide) are typically stronger and harder to break but show significantly less ability to reform after breakage. nih.gov

The ability of flocs to recover their size and structure after breakage is a key characteristic. Studies have shown that the re-growth of broken flocs can be significantly influenced by the nature of the aluminum species present. nih.gov For instance, the presence of monomeric aluminum species can improve the adhesion between broken floc fragments, leading to better regrowth. nih.gov

Fractal Dimension of Flocs and Their Sedimentation Characteristics

The flocs formed during coagulation with polyaluminium chloride (PACl), including this compound, are complex structures whose morphology can be described using fractal geometry. The fractal dimension (Df) provides a quantitative measure of the floc's structure, with higher values indicating a more compact and dense structure, while lower values suggest a more open and porous arrangement.

Research into the flocculation behavior of PACl reveals that the characteristics of the resulting flocs are influenced by several factors. The basicity of the PACl is a critical parameter. Higher basicity in PACl formulations tends to promote the formation of polymers with a higher degree of polymerization. yuncangchemical.com This, in turn, influences the flocculation effect, affecting the size, density, and sedimentation rate of the flocs. yuncangchemical.com High basicity polyaluminium chloride (HBPAC) is known to form large, dense flocs rapidly, which aids in efficient particle aggregation and settling. ywputai.com

The floc formation process is dynamic, beginning with rapid coagulation to form fine alum flowers, followed by a flocculation stage where these grow coarser and larger over a period of 10-15 minutes. chembk.com The final stage is sedimentation, where the flocs settle under slow-flow conditions. chembk.com Studies comparing PACl products to traditional coagulants like aluminum sulfate have shown that PACls form larger and stronger flocs. santos.com

The sedimentation characteristics are intrinsically linked to the floc's size and density, which are related to the fractal dimension. Generally, larger and denser flocs, characterized by a higher fractal dimension, will have a faster settling velocity. The structure of these flocs is not static; it can be altered by hydraulic conditions. For instance, excessive rapid stirring can break down the floc structure, making them looser and smaller, which can negatively impact their removal. researchgate.net However, studies have also shown that flocs can re-grow after breakage, and the addition of more PACl can facilitate this re-growth. researchgate.net The enmeshment of particles in the precipitated aluminum hydroxide (sweep flocculation) is considered a dominant mechanism for particle removal. nih.gov

Table 1: Floc Characteristics of Polyaluminium Chloride (PACl) under Various Conditions (Note: This data is for general PACl and is intended to be illustrative of the expected properties for this compound)

Coagulant/Condition Floc Characteristic Observation Reference
High Basicity PACl Floc Formation Rapid formation of large, dense flocs. ywputai.com
PACl vs. Alum Floc Size & Strength PACl forms larger and stronger flocs than aluminum sulfate. santos.com
PACl with varying Al species Floc Breakage & Re-growth Al species influence DOM and dissolved Al release during breakage and re-growth. nih.gov
High Basicity PACl Coagulation Mechanism Efficient particle aggregation and removal of a wide range of contaminants. ywputai.com

Electrokinetic Properties and Zeta Potential Studies

The electrokinetic properties of this compound in solution are fundamental to its coagulation mechanism, with the zeta potential being a key indicator of the stability of colloidal suspensions. When this compound is added to water, it dissociates into various hydrolyzed aluminum species and chloride ions. santos.comsantos.com These aluminum species are typically positively charged and can neutralize the negative surface charge of colloidal particles present in the water.

The primary mechanism of action for PACl is the strong electro-neutralization of colloidal substances. chembk.com The highly charged polymeric aluminum species adsorb onto the surfaces of negatively charged particles (like clays, silts, and organic matter), reducing the electrostatic repulsion between them. This allows the van der Waals forces of attraction to predominate, leading to particle aggregation and floc formation. The effectiveness of charge neutralization is directly related to the zeta potential of the particles. Coagulation is generally most effective when the coagulant dose is sufficient to bring the zeta potential of the particles close to zero. inderscienceonline.com

The speciation of aluminum in PACl solutions, which is influenced by the basicity, plays a crucial role in determining the charge neutralization capacity. PACl solutions contain various aluminum species, broadly categorized as monomeric (Ala), medium polymeric (Alb), and colloidal or solid species (Alc). nih.gov The highly polymerized species, such as the Al₁₃ polycation (Al₁₃O₄(OH)₂₄⁷⁺), are known to be particularly effective in charge neutralization due to their high positive charge. inderscienceonline.comnih.gov The content of this Al₁₃ polymer tends to increase with the basicity of the PACl, up to an optimal level. nih.gov

Studies on different PACl formulations have shown a direct correlation between the coagulant dosage, the resulting zeta potential of the water, and the efficiency of turbidity removal. As the PACl dosage increases, the zeta potential of the negatively charged particles in the water increases, moving towards zero. researchgate.net The optimal dosage for coagulation often corresponds to the point where the zeta potential is near zero. inderscienceonline.comresearchgate.net Further increases in dosage can lead to a charge reversal, where the particles become positively charged, which may cause restabilization. inderscienceonline.com

The table below summarizes findings from zeta potential studies on various PACl coagulants, providing insight into the expected electrokinetic behavior of this compound.

Table 2: Zeta Potential and Coagulation Performance of Polyaluminium Chloride (PACl) (Note: This data is for general PACl and is intended to be illustrative of the expected properties for this compound)

PACl Type / Condition Zeta Potential (mV) Observation Reference
PACl with high Al₁₃ content Higher positive charge Higher charge neutralization ability. inderscienceonline.com
Optimal PACl dosage Close to 0 Corresponds to minimum residual turbidity. inderscienceonline.com
PACl-1 and PACl-2 for natural turbid water +2 to +7 Zeta potential range for lowest residual turbidity. researchgate.net
High-poly-aluminum chloride sulfate (HPACS) 25.28 to 30.05 Equilibrium zeta potential values vary with sulfate content. rsc.org

Applications in Advanced Environmental Remediation Technologies Mechanism Focused

Coagulation and Flocculation Processes for Water and Wastewater Treatment

The subsequent flocculation stage involves gentle, prolonged mixing to encourage collisions between these microflocs. chembk.commrwa.com This promotes the growth of larger, visible agglomerates known as flocs. waterandwastewater.commrwa.com The polymeric nature of dialuminium (B1238714) chloride pentahydroxide enhances this process through a bridging mechanism, where polymer chains adsorb onto multiple particles, binding them together. chembk.com The final stage is sedimentation, where the water flow is slowed, allowing the large, dense flocs to settle out of the solution for removal. chembk.com The efficiency of this entire sequence is critical, as incomplete coagulation or flocculation will lead to unsuccessful sedimentation. mrwa.com

Removal Mechanisms of Dissolved Organic Matter (DOM) and Natural Organic Matter (NOM)

Natural Organic Matter (NOM) is a complex mixture of organic compounds found in all surface and groundwaters. scirp.org Its soluble fraction is known as Dissolved Organic Matter (DOM). oucreate.com The removal of NOM is a critical goal in water treatment, and dialuminium chloride pentahydroxide is particularly effective in this regard. The primary removal mechanisms involve a phase transformation that converts dissolved organic material into particulate form, which can then be removed. scirp.org

This transformation occurs through several pathways:

Charge Neutralization and Complexation : NOM molecules often carry a negative charge. The highly positive aluminum species formed upon the dissolution of this compound neutralize this charge. This allows the NOM molecules to aggregate. Furthermore, NOM acts as a ligand, forming complexes with the metal ions from the coagulant. scirp.org

Adsorption/Precipitation : The primary mechanism for NOM removal is its adsorption onto the surface of the aluminum hydroxide (B78521) precipitates that are formed as the coagulant hydrolyzes in water. scirp.orgmdpi.com The coagulant essentially sweeps the dissolved material out of the solution as it precipitates. mdpi.com

The effectiveness of NOM removal is strongly influenced by pH, with optimal removal for polyaluminium chlorides generally occurring in the pH range of 5.5 to 6.5. nih.gov Coagulants like PACs are often more efficient at removing NOM compared to traditional coagulants like alum or ferric chloride. nih.gov

Table 1: Mechanisms for NOM and DOM Removal by this compound

Mechanism Description Relevant Factors
Charge Neutralization Positively charged aluminum species neutralize the negative charge of DOM/NOM molecules, reducing repulsive forces and allowing for aggregation. pH, Alkalinity, NOM characteristics. nih.gov
Complexation DOM/NOM acts as a ligand, forming complexes with the aluminum ions, which contributes to their precipitation out of solution. Coagulant speciation, NOM functional groups. scirp.org
Adsorption/Sweep Floc DOM/NOM adsorbs onto the surface of the freshly formed, amorphous aluminum hydroxide precipitates, which are then removed via sedimentation. pH, Coagulant dose, mixing conditions. scirp.orgmdpi.com

Phosphate (B84403) and Heavy Metal Scavenging Mechanisms

This compound and related PACs are effective at removing various dissolved contaminants, including phosphates and heavy metal salts. chembk.comsswm.info

Phosphate Removal : The mechanism for phosphate removal is primarily precipitation and co-precipitation. The aluminum cations react with phosphate anions (PO₄³⁻) to form insoluble aluminum phosphate (AlPO₄). Additionally, phosphate ions can be adsorbed onto the surface of the aluminum hydroxide flocs formed during the coagulation process. This dual-action removal makes it highly efficient.

Heavy Metal Scavenging : Heavy metals such as lead, arsenic, cadmium, and chromium are significant environmental toxins. nih.gov Their removal from water is crucial for public health. The scavenging mechanism by this compound is mainly through adsorption and co-precipitation. As aluminum hydroxide flocs form and precipitate, they provide a large surface area for the adsorption of dissolved heavy metal ions. santos.com Furthermore, some heavy metals can be incorporated into the structure of the precipitating aluminum hydroxide, a process known as co-precipitation. The toxicity of many heavy metals stems from their ability to bind to functional groups on proteins and enzymes, disrupting cellular processes. nih.gov

Turbidity and Suspended Solids Removal Pathways

Turbidity in water is caused by suspended particles like clay, silt, and microorganisms, which are typically colloidal and negatively charged. mrwa.com this compound excels at removing these particles. chembk.comdia-chemical.com

The removal pathways are:

Charge Neutralization : The highly charged polymeric aluminum species effectively neutralize the negative surface charges of the suspended particles. This destabilization allows the particles to overcome electrostatic repulsion and aggregate. chembk.commrwa.com

Interparticle Bridging : A key advantage of polymeric coagulants like this compound is their ability to form long-chain polymers. These chains can attach to multiple colloidal particles simultaneously, acting as a bridge. This bridging action pulls particles together, forming larger, stronger, and denser flocs compared to those formed by simple metal salts. chembk.comthaiscience.info

Sweep Flocculation : At a sufficient dose, the coagulant forms a large volume of aluminum hydroxide precipitate that physically entraps and sweeps suspended particles out of the water as it settles. thaiscience.info

Due to these mechanisms, polyaluminium chlorides can achieve high removal efficiencies for both turbidity and total suspended solids (TSS), often outperforming conventional coagulants. thaiscience.info

Table 2: Research Findings on Pollutant Removal Efficiency

Pollutant Coagulant Key Finding Source
Turbidity, TSS, COD PACl vs. Alum PACl showed superior TSS (99.2%) and turbidity (99.3%) removal compared to alum in treating industrial wastewater. thaiscience.info
Natural Organic Matter (NOM) PACS (Poly-aluminum-chloride-sulfate) vs. PAC, FeCl₃, Alum At optimal conditions, PACS and PAC achieved the best NOM removal results at a lower dose compared to ferric chloride and alum. nih.gov
Turbidity & NOM PACls (varying basicity) Higher basicity PACls were more efficient for turbidity and NOM removal at neutral and basic pH values. nih.gov

Advanced Oxidation Processes (AOPs) Enhancement through Coagulation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water by oxidation, primarily through the generation of highly reactive hydroxyl radicals (•OH). mdpi.com AOPs can be powerful but are often non-selective. Their efficiency can be significantly hampered by the presence of suspended solids and high concentrations of NOM, which consume the oxidizing agents (a phenomenon known as radical scavenging).

Membrane Filtration Pre-treatment Applications

Membrane filtration technologies, such as reverse osmosis (RO), nanofiltration (NF), and ultrafiltration (UF), are increasingly used for desalination and producing high-quality water. amtaorg.comglobalspec.com However, a major operational challenge is membrane fouling, where particulates, colloids, microorganisms, and organic matter accumulate on the membrane surface, impeding water flow and increasing energy consumption. amtaorg.comglobalspec.com

Coagulation is a vital pre-treatment step to mitigate membrane fouling. amtaorg.com Using this compound to pre-treat the feed water removes a large fraction of the primary foulants. santos.com

Particulate and Colloidal Removal : It effectively removes suspended solids and colloids that would otherwise clog the membrane pores. santos.comamtaorg.com

Organic and Biofouling Control : By removing NOM and microorganisms, coagulation reduces the potential for organic fouling and the formation of biofilm on the membrane surface. nih.gov

An effective coagulation pre-treatment can significantly extend the operational life of membranes, reduce the frequency of chemical cleaning, and ensure more stable and efficient performance of the filtration system. amtaorg.comglobalspec.com

Sludge Characteristics and Management in Coagulation Processes

The coagulation process invariably produces a chemical sludge, which consists of the precipitated aluminum hydroxide and all the impurities removed from the water (e.g., suspended solids, NOM, phosphates, heavy metals). santos.comsantos.com The characteristics of this sludge are an important consideration for its subsequent handling, dewatering, and disposal.

Compared to traditional coagulants like aluminum sulfate (B86663) (alum), the sludge generated from this compound often has more favorable properties.

Floc Structure and Density : As a polymeric coagulant, it tends to form larger, denser, and more robust flocs through bridging mechanisms. dia-chemical.comthaiscience.info In contrast, alum often produces lighter, fluffier flocs. dia-chemical.com

Dewaterability : Studies have shown conflicting results depending on the wastewater characteristics. While some research indicates that the strong, compact flocs from alum are easier to dewater, other findings suggest that the specific structure formed by PACs can also be beneficial. thaiscience.info The sludge from PAC-treated waste activated sludge appeared more compact than that from alum. nih.gov

The management of this sludge involves thickening, dewatering, and ultimate disposal, often in a landfill. The specific composition of the sludge, containing the concentrated pollutants from the raw water, dictates the necessary disposal procedures. santos.comsantos.com

Role in Advanced Materials Synthesis and Catalysis

Development of Hybrid Materials and Composites

Integration with Polymers and Other Inorganic Materials

The development of composite materials through the integration of dialuminium (B1238714) chloride pentahydroxide with organic polymers and other inorganic substances has led to hybrid materials with enhanced functionalities. These composites often exhibit synergistic properties that surpass those of the individual components.

Integration with Polymers:

Composite materials combining PAC with natural or synthetic polymers have been developed, primarily to enhance flocculation efficiency in water treatment, but the resulting materials demonstrate significant potential in advanced material design.

PAC-Chitosan Composites: A notable example is the creation of PAC-chitosan composite coagulants. nih.govnih.gov Chitosan (B1678972), a natural polymer, interacts with the aluminum species in PAC, leading to a composite with a different distribution of aluminum species (Al(a), Al(b), and Al(c)) compared to pure PAC. nih.gov Fourier-transform infrared (FT-IR) spectroscopy analysis confirms an intermolecular interaction between the Al species and the functional groups on the chitosan molecules. nih.gov This synergy enhances the removal of natural organic matter from water, with the composite showing superior performance at lower aluminum dosages compared to using PAC and chitosan separately. nih.gov The strong complexing and bridging ability of chitosan complements the charge neutralization function of PAC, leading to the formation of larger, more easily removable flocs. nih.govmdpi.com

PAC-Polyvinyl Alcohol (PVA) Composites: The combination of PAC with polyvinyl alcohol (PVA), a synthetic polymer, has been shown to enhance flocculating power. google.com PVA acts as a floc conditioner, and it can be incorporated into the PAC solution either before or after basification. google.com This integration results in an improved water treatment chemical that can achieve desired turbidity reduction at lower concentrations. google.com

Integration with Other Inorganic Materials:

Hybrid materials formed by combining PAC with other inorganic compounds like silica (B1680970) and zeolites are demonstrating significant promise for environmental and catalytic applications.

PAC-Silica Composites: The in-situ formation of PAC-silica gel composites under mechanical grinding conditions has been shown to create high-performance nanocatalysts. nih.govacs.org During the grinding process, chemical modifications occur, establishing new, highly active Al-O-Si bonds. acs.org These composite materials, where aluminum, oxygen, and silicon are uniformly distributed, exhibit significantly higher catalytic activity for certain organic reactions, such as the synthesis of xanthene and pyrimidinone compounds, than either PAC or silica gel alone. nih.govacs.org

PAC-Zeolite Composites: Combining PAC with zeolites, such as clinoptilolite, has been explored for mitigating nutrient and contaminant losses from agricultural slurries. nih.govuniversityofgalway.ieul.ie Studies have shown that co-amending dairy or pig slurries with PAC and zeolite significantly reduces the runoff of total phosphorus and total nitrogen. ul.ienih.gov The zeolite provides a porous structure for adsorption, while the PAC acts to coagulate and precipitate dissolved and particulate matter.

Table 1: Integration of Dialuminium Chloride Pentahydroxide (as PAC) with Other Materials

Integrated Material Type Composite/Hybrid Material Key Findings & Properties Application Area Citations
Chitosan Natural Polymer PAC-Chitosan Composite Intermolecular interaction between Al and chitosan; enhanced removal of organic matter; improved flocculation. Water Treatment nih.govnih.govmdpi.comresearchgate.net
Polyvinyl Alcohol (PVA) Synthetic Polymer PAC-PVA Composite PVA acts as a floc conditioner; enhanced flocculating power at lower concentrations. Water Treatment google.com
Silica Gel Inorganic Material PAC-Silica Nanocatalyst Formation of new Al-O-Si active centers via mechanochemical synthesis; high catalytic performance. Catalysis nih.govacs.org
Zeolite Inorganic Mineral PAC-Zeolite Composite Reduces nutrient (P, N) and carbon losses in agricultural runoff. Environmental Management nih.govuniversityofgalway.ieul.ienih.gov

Functionalization for Specific Material Properties

The inherent properties of this compound can be tailored or functionalized for specific applications, particularly in the realm of catalysis. This involves leveraging the unique structure of its polymeric forms to create active sites for chemical reactions.

Functionalization for Catalysis:

While widely known as a coagulant, PAC is gaining new life as a green and efficient Lewis acid catalyst for organic synthesis. nih.govrsc.org Its polynuclear Al-O cation structures are the key to its catalytic activity.

Mechanism: Research has shown that in certain solvents, such as ethanol, the Al-O-Al cations of PAC can transform and self-assemble into new multi-nuclear cation aggregates. nih.govrsc.orgnih.gov These aggregates act as inorganic micro- or nano-reactors, providing unique synergistic catalysis for multi-component reactions. nih.govrsc.orgnih.gov The highly charged, polymerized ring chain of the Al₁₃ Keggin structure is considered a particularly stable and efficient cationic Lewis acid.

Applications in Organic Synthesis:

Biginelli Reaction: The PAC-ethanol system has proven to be a green, highly efficient (with yields >99%), and recyclable catalyst for the multicomponent Biginelli reaction, which is used to synthesize pyrimidinones. nih.govrsc.orgnih.gov In-situ infrared analysis has provided evidence for the reaction mechanism, highlighting the role of PAC. nih.govrsc.orgnih.gov

Xanthene and Pyrimidinone Synthesis: PAC-silica gel composites, formed through mechanical grinding, function as high-performance nanocatalysts for the one-pot synthesis of xanthene and pyrimidinone compounds. nih.gov The formation of Al-O-Si active centers is crucial for this enhanced catalytic performance, which requires significantly less energy than using PAC or silica alone. acs.org

Friedel-Crafts Alkylation: PAC has also been reported as a highly efficient and green catalyst for the Friedel-Crafts alkylation of bis(indolyl)methane. rsc.org

This emerging application in catalysis demonstrates a significant functionalization of a traditional industrial chemical, repurposing it as a valuable tool for green chemistry and advanced material synthesis. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations of Aluminum Speciation and Hydrolysis

Molecular Dynamics (MD) simulations are instrumental in understanding the complex hydrolysis and speciation of aluminum in aqueous solutions. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes.

The hydrolysis of the Al³⁺ ion in water is a primary focus of MD studies, as it leads to the formation of various monomeric and polynuclear hydroxo complexes, which are precursors to or components of polyaluminium chloride (PAC) species like dialuminium (B1238714) chloride pentahydroxide. mdpi.com Ab initio molecular dynamics (AIMD) simulations have been employed to reveal the molecular structure of aluminum complexes formed during hydrolysis, highlighting the cooperative role of surrounding water molecules in neutralizing mononuclear systems like AlCl²⁺ and AlClOH⁺, and the polynuclear system Al₃(OH)₄⁵⁺. mdpi.com

Car-Parrinello molecular dynamics (CPMD), another sophisticated simulation technique, has been used to investigate the chemistry of aluminum chlorohydrates in water. researchgate.netresearchgate.net These simulations help determine the stability, reactivity, and acidic nature of these compounds. researchgate.net For instance, CPMD studies have shown that in an aquatic environment, aluminum in such dimers prefers to be five-fold coordinated. researchgate.netresearchgate.net Furthermore, constrained molecular dynamics simulations have been used to determine the activation energy barriers for the dissociation of chlorine atoms from the chlorohydrate structure, with reported values of 14 ± 3 kJ mol⁻¹ and 40 ± 5 kJ mol⁻¹. researchgate.net

MD simulations are also crucial for studying the influence of environmental factors, such as temperature, on aluminum hydrolysis. Theoretical studies have shown that a decrease in temperature can significantly shift the solubility diagram of amorphous aluminum hydroxide (B78521) (Al(OH)₃) and alter the distribution of hydrolyzed aluminum species. nih.govresearchgate.net At 25°C, the polymeric species AlO₄Al₁₂(OH)₂₄⁷⁺ (Al₁₃) is dominant in a narrow pH range of 4.0 to 4.5, whereas at 4°C, its dominance extends over a wider pH range from 4.5 to 6.3. nih.govresearchgate.net

Simulation TypeSystem StudiedKey FindingsReference(s)
Ab Initio MD (AIMD) Al³⁺ hydrolysis in aqueous solutionRevealed cooperative role of water in neutralizing Al complexes; characterized structures of AlCl²⁺, AlClOH⁺, and Al₃(OH)₄⁵⁺. mdpi.com
Car-Parrinello MD (CPMD) Aluminum (chloro)hydroxide in waterDetermined preference for 5-fold Al coordination; calculated activation energy for Cl dissociation (14-40 kJ/mol). researchgate.netresearchgate.net
Classical MD Aluminum carboxylate sol-gel processSimulated evolution of sol structure and rheological behavior at different solid contents and temperatures. mdpi.com
Thermodynamic Modeling & MD Effect of low temperature on Al(III) hydrolysisShowed a shift in Al(OH)₃ solubility and a change in the predominant pH range for the Al₁₃ polymer at 4°C vs. 25°C. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of aluminum compounds, including the constituents of aluminum chlorohydrate.

DFT calculations, often combined with a conductor-like screening model (COSMO) to simulate the aqueous environment, have been used to determine free energy differences for reactions identified in molecular dynamics simulations of aluminum chlorohydrates. researchgate.net These calculations provide insight into the stability and reactivity of different species. researchgate.netresearchgate.net Studies have investigated the interaction between monomeric aluminum and chloride ions, showing that it is difficult for Cl⁻ to enter the inner-coordination shell of aluminum complexes by replacing bound water molecules, regardless of pH or Cl⁻ concentration. researchgate.net

DFT has also been employed to study the initial stages of aluminum corrosion, a process relevant to the stability and interaction of chloride-containing aluminum compounds. scientific.net These calculations can model the adsorption of chlorine atoms on an aluminum surface, revealing preferred adsorption sites and changes in binding energy with increasing surface coverage. scientific.net Analysis of the projected density of states (PDOS) and differential charge density distribution helps to understand the electronic interactions driving these surface processes. scientific.net Further DFT studies have explored the migration of chloride ions into aluminum oxide films, suggesting that a critical accumulation of chloride can promote pitting corrosion. diva-portal.org

The structural properties of aluminum-containing species are a key output of DFT calculations. For example, DFT can be used to obtain the ground state configuration for many materials efficiently. researchgate.net Research on cationic aluminum(chloro)hydroxide complexes has shown that in the gas phase, the minimum energy structures are often compact and cyclic, with aluminum preferring five-fold coordination in oxygen-rich clusters. researchgate.net

DFT ApplicationSystem StudiedKey FindingsReference(s)
Structural & Reactivity Analysis Aluminum (chloro)hydroxide dimersDetermined free energy differences for reactions; revealed acidity of the cationic dimer. researchgate.net
Ion Interaction Monomeric aluminum and chloride ionShowed that Cl⁻ has difficulty entering the inner-coordination shell of Al complexes in water. researchgate.net
Corrosion Mechanisms Chlorine atoms on Al(111) surfaceIdentified preferred adsorption sites (on-top at low coverage, fcc at high coverage); binding energy decreases with coverage. scientific.net
Cluster Geometry Cationic Al(chloro)hydroxide complexes (2-4 Al atoms)Found compact, cyclic structures in the gas phase; Al prefers five-fold coordination in oxygen-rich clusters. researchgate.net
Passive Layer Breakdown Chloride interaction with aluminum oxideShowed Cl⁻ can induce de-passivation by competitive adsorption and migration into the oxide layer via vacancies. diva-portal.org

Computational Modeling of Adsorption and Interfacial Reactions

The behavior of dialuminium chloride pentahydroxide in many of its applications, such as water treatment and as an antiperspirant, is governed by its interactions at interfaces. Computational modeling is a key tool for elucidating the mechanisms of adsorption and interfacial reactions.

Models are developed to simulate the adsorption of ions and molecules onto surfaces like aluminum oxides or other materials present in a given environment. acs.org These models often need to account for complex phenomena at the salt/alloy or salt/oxide interface, including local chemical interactions and reactions. ornl.gov For instance, in molten salt systems, which present extreme environments, computational methods like DFT and AIMD are crucial for understanding the fundamental corrosion mechanisms at the interface between the salt and container alloys. ornl.gov

The interaction of aluminum surfaces with aqueous solutions containing salts like sodium chloride has also been modeled. nist.gov These studies examine how the presence of ions impacts the debonding of polymer/aluminum oxide interfaces. It has been found that the low diffusive mobility of hydrated sodium chloride ions can impede the diffusion of water to the interface, thereby enhancing its hydrolytic stability. nist.gov Similarly, studies on material jetted aluminum parts supported by salt structures (e.g., KCl-NaCl) use computational analysis alongside experimental methods to investigate corrosion and microstructural changes at the aluminum-salt interface. mdpi.comcastman.co.kr

The development of multiscale modeling strategies, which combine different computational techniques, allows for a more comprehensive understanding of complex interfacial processes. Such strategies can be used to study electrocatalytic activities on alloy nanoparticle surfaces, considering the influence of the solvent layer and pH on reaction intermediates. acs.org Fully atomistic classical molecular dynamics simulations, for example, can shed light on the affinity, orientation, and dynamics of molecules adsorbing onto a metallic surface from a solvent. sns.it

Modeling ApproachSystem/Process StudiedKey FindingsReference(s)
DFT and AIMD Molten salt/alloy interface corrosionElucidates fundamental corrosion mechanisms by modeling forces and interactions between salt ions and surface atoms. ornl.gov
Mechanistic Modeling Epoxy/aluminum oxide interface in NaCl solutionPresence of NaCl ions increased resistance to crack growth by impeding interfacial water diffusion. nist.gov
Multiphase Computational Simulation Liquid iron and slag flow on coke surfaceContact between iron and slag changes their wetting characteristics on the coke substrate. researchgate.net
Classical MD with Umbrella Sampling Ligand adsorption on gold nanosurfacesNoncovalent interactions drive the adsorption process; force field choice significantly affects results. sns.it

Quantitative Structure-Activity Relationships (QSAR) in Environmental Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity, such as toxicity or environmental fate. While specific QSAR models for this compound are not extensively reported, the methodology is highly relevant for assessing the environmental impact of this and related inorganic compounds.

QSAR models are increasingly used in regulatory contexts like REACH to predict the properties of chemicals, thereby reducing the need for animal testing. ut.eenih.gov These models are based on calculated molecular descriptors that quantify various aspects of a molecule's structure and properties. For inorganic compounds and metal-containing nanoparticles, developing these models can be challenging.

Nano-QSAR models are an emerging area aimed at predicting the toxicity of nanoparticles. rsc.org These models may use theoretical molecular descriptors calculated from molecular dynamics simulations to account for the unique properties of nanomaterials. For example, a nano-QSAR model was developed to predict the toxicity of metal oxide nanoparticle mixtures to the marine bacterium Aliivibrio fischeri. rsc.org

The general QSAR approach involves several steps: data collection, calculation of molecular descriptors, feature selection, model development using statistical methods like partial least squares regression, and rigorous validation. nih.govnih.gov The models can be used to screen, rank, and prioritize chemicals that may pose an environmental hazard. rsc.org For instance, QSAR models have been developed to predict the toxicity of various organic pollutants to fish and other aquatic organisms, and to assess effects on bacterial virulence factors. nih.govnih.gov Although these examples focus on organic compounds, the principles are adaptable to inorganic substances, provided that appropriate descriptors can be defined to capture the relevant interaction mechanisms.

QSAR Model TypeApplication/EndpointKey AspectsReference(s)
General QSAR Prioritization of hazardous chemicalsUses theoretical molecular descriptors for cumulative endpoints to provide an integrated view of environmental hazard. rsc.org
Nano-QSAR Toxicity of nano-metal oxide mixtures to Aliivibrio fischeriEmploys descriptors from molecular dynamics to reflect nanoparticle characteristics; predicts mixture toxicity. rsc.org
Ecotoxicological QSAR Fish mortality from organic compoundsUses genetic algorithms and partial least squares regression for robust, externally validated models. nih.gov
Regulatory QSAR Chemical hazard assessment (e.g., REACH)Used to fill data gaps for endpoints like ecotoxicity and PBT (Persistence, Bioaccumulation, Toxicity) assessment. ut.eeqsartoolbox.org

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Aluminum-Based Coagulants

The limitations of traditional coagulants such as aluminum sulfate (B86663) (alum) have spurred significant research into the development of advanced aluminum-based coagulants. Dialuminium (B1238714) chloride pentahydroxide, a pre-hydrolyzed form of polyaluminum chloride (PAC), represents a significant step forward, offering higher efficiency over a broader pH range and producing less sludge. researchgate.netuhi.ac.uk The research, however, does not stop here. The next generation of aluminum-based coagulants is focused on further enhancing performance, reducing environmental impact, and expanding their applicability.

Modified and Composite Coagulants: Recent research has focused on creating modified and composite coagulants to improve upon the performance of standard PAC. ywputai.com This includes the development of composite poly-ferric aluminum chloride-polydimethyl diallylammonium chloride (PFAC-PD) coagulants. Studies on these composites investigate the impact of varying molar ratios of hydroxyl ions to metal ions (OH-/(Fe³⁺ + Al³⁺)) on coagulation efficiency. It has been found that lower molar ratios can lead to better coagulation performance in treating synthetic wastewater containing humic acid and kaolin. researchgate.net The mechanism of action in these composite coagulants often involves a combination of charge neutralization and adsorption-bridging, which can be tailored by adjusting their chemical composition. researchgate.net

Hybrid Coagulants: A promising area of research is the development of hybrid coagulants, which combine inorganic aluminum salts with organic polymers or other materials. diva-portal.org Covalently bound organic silicate (B1173343) aluminum hybrid coagulants, for instance, have demonstrated a strong adsorption bridging ability and effectiveness over a wide pH range. diva-portal.org These hybrids can be more effective at removing low molecular weight compounds than traditional PAC. diva-portal.org Another innovative approach involves creating green hybrid coagulants by combining alum or bentonite (B74815) clay with eco-friendly plant materials. bohrium.com These materials have shown significant potential in treating textile industry wastewater, a notoriously difficult effluent to manage. bohrium.com The synergy between the inorganic coagulant and the organic or natural component can lead to the formation of larger, stronger flocs that settle more quickly.

The development of these next-generation coagulants is driven by the need to address specific water treatment challenges, such as the removal of emerging contaminants and the treatment of high-strength industrial wastewater. The ability to customize the properties of these coagulants opens up new possibilities for more targeted and efficient water purification.

Sustainable Synthesis Routes and Lifecycle Assessment Considerations

The production of aluminum-based coagulants has traditionally relied on raw materials like bauxite (B576324) ore and aluminum hydroxide (B78521), which involve energy-intensive mining and processing. yuncangchemical.com In a move towards a more circular economy, researchers are exploring sustainable synthesis routes that utilize waste materials as an aluminum source.

One of the most promising approaches is the synthesis of polyaluminum chloride from waste aluminum foil. mdpi.com This process typically involves dissolving the aluminum foil in hydrochloric acid to form an aluminum chloride solution, followed by polymerization through the addition of a base like sodium hydroxide. mdpi.com This method not only provides a value-added product from a common waste material but also reduces the environmental burden associated with solid waste disposal and primary aluminum production. mdpi.com Similarly, studies have successfully synthesized PAC from aluminum cable waste, another significant source of inorganic waste. bohrium.comulm.ac.id

Lifecycle Assessment (LCA): A crucial aspect of sustainable production is the evaluation of the entire lifecycle of the coagulant, from raw material extraction to disposal. A "cradle-to-gate" lifecycle analysis of polyaluminum chloride production has shown that the environmental impact is significantly influenced by the source of raw materials and the energy used in the manufacturing process. incopa.org The use of recycled materials or by-products from other industrial processes can substantially decrease the carbon footprint of coagulant production, largely due to reduced transportation-related emissions. incopa.org

LCA studies have also highlighted that the production of coagulants can have significant environmental impacts, including global warming potential and eutrophication. researchgate.net However, advanced coagulants like PAC often have a lower environmental footprint compared to traditional coagulants. For example, the use of PAC can reduce sludge production by 25-40% compared to alum, leading to lower disposal costs and a smaller environmental impact. ywputai.com Furthermore, the higher efficiency of PAC often translates to lower dosage requirements, which in turn reduces the consumption of chemicals and energy in water treatment plants. ywputai.com

Some innovative approaches, such as the ReAl process, even allow for the recycling of aluminum ions from the chemical sludge generated during water treatment, further reducing the need for virgin coagulants and minimizing sludge volume. diva-portal.orgdiva-portal.org These sustainable synthesis routes and lifecycle considerations are critical for developing aluminum-based coagulants that are not only effective but also environmentally responsible.

Advanced Analytical Techniques for In-Situ Monitoring

The effectiveness of dialuminium chloride pentahydroxide and other polyaluminum chlorides is highly dependent on the distribution of different aluminum species within the coagulant. The Al₁₃ polycation is often considered the most efficient species for coagulation. nih.gov Therefore, the ability to accurately measure the concentration of these species is crucial for quality control and process optimization.

Traditionally, the "ferron method" has been used to analyze aluminum speciation, but this method is time-consuming and prone to errors. diva-portal.org To address these limitations, advanced analytical techniques are being developed for more rapid and precise in-situ monitoring.

Quantitative Aluminum-27 Nuclear Magnetic Resonance (²⁷Al qNMR) Spectroscopy: A significant breakthrough in this area is the development of ²⁷Al qNMR spectroscopy. diva-portal.org This technique uses magnetic fields to accurately measure the abundance of each aluminum compound in a solution. A key advantage of ²⁷Al qNMR is its speed; an analysis can be completed in just a few minutes, compared to the several hours required for the ferron method. diva-portal.org This allows for real-time monitoring of the coagulation process and can help in the development of more efficient and environmentally friendly coagulants by providing a clearer understanding of the structural changes that aluminum ions undergo over time. diva-portal.org

Other Analytical Techniques: Scanning Electron Microscopy (SEM) is another valuable tool used to study the crystal type and appearance of PAC. incopa.org This can provide insights into the physical properties of the coagulant and how they relate to its performance. The table below summarizes some of the key analytical techniques used in the research and development of aluminum-based coagulants.

Analytical TechniquePurposeKey Advantages
²⁷Al qNMR Spectroscopy Quantifies the distribution of different aluminum species (e.g., Al₁₃).Rapid (minutes), highly accurate, suitable for in-situ monitoring.
Ferron Method Traditional method for determining aluminum speciation.Established method.
Scanning Electron Microscopy (SEM) Characterizes the morphology and crystal structure of the coagulant.Provides high-resolution images of the coagulant's physical structure.

The application of these advanced analytical techniques is essential for a deeper understanding of the coagulation mechanisms of this compound and for the development of next-generation coagulants with optimized performance.

Integration with Green Chemistry Principles in Industrial Applications

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the industrial applications of aluminum-based coagulants. This shift is driven by both environmental regulations and the economic benefits associated with more sustainable practices.

A key aspect of green chemistry is the use of renewable or waste-derived feedstocks. As discussed previously, the synthesis of PAC from waste aluminum foil and cables is a prime example of this principle in action. bohrium.commdpi.com This approach not only diverts waste from landfills but also reduces the reliance on virgin raw materials.

Another important principle is the design of energy-efficient processes. Modern manufacturing of PAC is moving towards continuous flow production, which is more energy-efficient and generates less waste compared to traditional batch processes. yuncangchemical.com Continuous flow reactors allow for better control over reaction conditions, leading to a more consistent product quality and a reduced environmental footprint. yuncangchemical.com

Furthermore, research into bio-based and natural coagulants, which can be used in conjunction with or as alternatives to aluminum-based coagulants, is a major focus of green chemistry in water treatment. ywputai.com These natural polymers are often biodegradable and non-toxic, offering a more sustainable approach to water purification. incopa.org The integration of these green chemistry principles is not only improving the environmental profile of aluminum-based coagulants but is also leading to more efficient and cost-effective water treatment solutions.

Challenges and Opportunities in this compound Research

Despite the significant advantages of this compound and other advanced aluminum-based coagulants, there are still challenges to be addressed and opportunities for further research and development.

Challenges:

Sludge Management: While PAC produces less sludge than traditional coagulants, the sludge that is generated still requires proper management and disposal, which can be costly. water-treatment-chemical.com The development of processes to recover and reuse the aluminum from the sludge is a key area of ongoing research. diva-portal.orgdiva-portal.org

Cost-Effectiveness: The production of highly specialized or hybrid coagulants can be more expensive than traditional methods. dntb.gov.ua Making these advanced coagulants economically competitive is essential for their widespread adoption.

Environmental Impact of Production: The manufacturing of aluminum-based coagulants can be energy-intensive and has an associated carbon footprint. incopa.org Continued efforts are needed to develop more sustainable and energy-efficient production processes.

Residual Aluminum: Although PACs are designed to minimize residual aluminum in treated water, there is ongoing research and regulatory scrutiny regarding the potential long-term environmental and health impacts of any remaining aluminum. water-treatment-chemical.com

Opportunities:

Development of High-Performance Coagulants: There is a significant opportunity to develop novel composite and hybrid coagulants tailored for specific applications, such as the removal of micropollutants, pharmaceuticals, and other emerging contaminants from water sources.

Circular Economy Approaches: Expanding the use of waste materials as feedstocks for coagulant production presents a major opportunity to advance the circular economy and reduce the environmental impact of both waste disposal and coagulant manufacturing. mdpi.com

Smart Dosing Systems: The development of AI-driven and real-time monitoring systems for coagulant dosing can optimize the treatment process, reduce chemical consumption, and ensure consistent water quality.

The future of this compound research lies in addressing these challenges and capitalizing on these opportunities to create even more efficient, sustainable, and cost-effective solutions for ensuring clean and safe water for all.

Q & A

Q. What experimental methodologies are recommended to assess the environmental fate of dialuminium chloride pentahydroxide in aquatic systems?

To evaluate environmental fate, focus on its solubility and dissociation behavior in water. This compound dissociates into aluminum hydroxide species and chloride ions, which dominate its environmental distribution . Key steps include:

  • Solubility testing : Conduct batch dissolution experiments under varying pH (e.g., 4–9) to quantify dissociation rates and equilibrium concentrations.
  • Adsorption studies : Use colloidal matter (e.g., kaolinite or organic colloids) to measure adsorption coefficients of aluminum hydroxide species .
  • Bioaccumulation screening : Apply OECD TG 305 or similar protocols to confirm no bioaccumulation in aquatic organisms, as chloride ions and aluminum hydroxide species are actively regulated or adsorbed in biological systems .

Q. How is chronic toxicity assessed for this compound, and what are the critical endpoints?

Chronic toxicity evaluation follows OECD guidelines (e.g., OECD 422 for combined repeated-dose and reproductive/developmental toxicity). Key findings include:

  • Dose selection : Studies on rats using aluminum hydroxychloride (structurally similar) showed no systemic or reproductive toxicity at ≤1,000 mg/kg-day .
  • Endpoints : Monitor histopathology (gill damage in fish), aluminum accumulation in tissues, and reproductive outcomes (e.g., litter size, viability) .
  • pH dependency : Toxicity thresholds for dissolved aluminum vary with pH (e.g., 55 μg/L at pH >6.5 vs. 0.8 μg/L at pH <6.5), requiring pH-controlled exposure systems .

Q. What standardized protocols are used to determine this compound’s non-PBT (Persistent, Bioaccumulative, Toxic) status?

The assessment aligns with EU REACH and Australian criteria:

  • Persistence : Exempted for inorganics, as dissociation products (chloride ions, aluminum hydroxides) are naturally occurring and not subject to biodegradation .
  • Bioaccumulation : Use log Kow/Koc exclusion for inorganics; confirm via bioaccumulation factor (BAF) studies in fish, showing negligible transfer into tissues .
  • Toxicity : Compare chronic NOEC values (e.g., <0.1 mg/L for fish) to environmental concentrations .

Advanced Research Questions

Q. How can conflicting data on aluminum toxicity thresholds in aquatic organisms be resolved in risk assessments?

Contradictions often arise from pH-dependent speciation of aluminum. To address this:

  • Speciation modeling : Use tools like PHREEQC to predict aluminum hydroxide species (e.g., Al(OH)₃, Al(OH)₂⁺) under varying pH and ionic strength .
  • Controlled experiments : Replicate ANZECC guidelines (2000) by testing toxicity at pH 6.5 and 4.5 to isolate effects of ionic vs. colloidal aluminum .
  • Meta-analysis : Pool data from studies using consistent endpoints (e.g., gill histopathology) and exclude outliers with poorly documented pH conditions .

Q. What advanced experimental designs are needed to quantify soil-sediment interactions of this compound?

Current limitations include a lack of soil toxicity data and challenges in applying equilibrium partitioning models. Proposed approaches:

  • Soil column experiments : Simulate leaching behavior under rainfall scenarios, measuring aluminum mobility via ICP-MS and correlating with soil organic matter content .
  • Adsorption-desorption kinetics : Use batch tests with labeled isotopes (e.g., ²⁶Al) to quantify reversible sorption to clay minerals .
  • Microcosm studies : Evaluate long-term effects on soil microbiota (e.g., dehydrogenase activity) to infer indirect toxicity .

Q. How should tiered risk assessment frameworks (e.g., Tier 3) be adapted for this compound in water treatment systems?

For Tier 3 chemicals requiring quantitative risk assessment:

  • Exposure modeling : Calculate exposure point concentrations (EPCs) using mass balance approaches, accounting for dissociation and adsorption in treatment sludge .
  • Probabilistic analysis : Incorporate variability in hydrolysis rates (e.g., Monte Carlo simulations) to derive probabilistic PNECs (Predicted No-Effect Concentrations) .
  • Sensitivity analysis : Identify critical parameters (e.g., pH, colloidal matter concentration) driving risk ratios (EPC/PNEC) .

Methodological Challenges and Data Gaps

Q. What are the key uncertainties in extrapolating laboratory toxicity data to field conditions?

  • pH and hardness effects : Laboratory studies often use purified water, whereas natural waters contain dissolved organic carbon (DOC) that complexes aluminum, reducing bioavailability .
  • Chronic vs. acute endpoints : Most data focus on acute toxicity; chronic effects (e.g., sublethal gill damage) require longer-term mesocosm studies .
  • Colloid dynamics : Current models underestimate aluminum hydroxide adsorption to colloids, necessitating field validation via size-fractionated sampling .

Q. How can regulatory frameworks address the lack of soil-specific toxicity data for this compound?

Propose interim measures:

  • Read-across approaches : Use toxicity data for aluminum chloride or hydroxide, adjusted for solubility differences .
  • Threshold-of-concern (TTC) : Apply TTC values for inorganics with low mobility (e.g., ≤10 μg/L in soil pore water) .
  • Monitoring mandates : Require post-application soil testing in high-use areas (e.g., agricultural fields treated with aluminum-based flocculants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.